Cas no 2167992-16-5 (5-(2-chlorophenyl)-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol)

5-(2-Chlorophenyl)-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group at the 5-position and a 2-fluoroethyl group at the 4-position, along with a thiol functional group at the 3-position. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The presence of both chlorine and fluorine substituents enhances its electronic properties, making it a versatile intermediate for further derivatization. The thiol group offers opportunities for selective modifications, such as alkylation or oxidation, broadening its utility in synthetic pathways. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery.
5-(2-chlorophenyl)-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol structure
2167992-16-5 structure
Product Name:5-(2-chlorophenyl)-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol
CAS No:2167992-16-5
MF:C10H9ClFN3S
MW:257.714962720871
CID:6079792
PubChem ID:165525367
Update Time:2025-05-20

5-(2-chlorophenyl)-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 5-(2-chlorophenyl)-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol
    • 2167992-16-5
    • EN300-1274975
    • Inchi: 1S/C10H9ClFN3S/c11-8-4-2-1-3-7(8)9-13-14-10(16)15(9)6-5-12/h1-4H,5-6H2,(H,14,16)
    • InChI Key: MRVDLBXLENXUEA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1=NNC(N1CCF)=S

Computed Properties

  • Exact Mass: 257.0189743g/mol
  • Monoisotopic Mass: 257.0189743g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 59.7Ų

5-(2-chlorophenyl)-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol Pricemore >>

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Additional information on 5-(2-chlorophenyl)-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol

Comprehensive Analysis of 5-(2-chlorophenyl)-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 2167992-16-5)

The compound 5-(2-chlorophenyl)-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 2167992-16-5) is a heterocyclic derivative that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and material science. This molecule features a 1,2,4-triazole core, which is known for its versatility in drug design, coupled with a 2-chlorophenyl and a 2-fluoroethyl substituent. These functional groups contribute to its unique physicochemical properties, making it a subject of interest for researchers exploring bioactive compounds and small-molecule inhibitors.

In the context of drug discovery, the 1,2,4-triazole scaffold is widely recognized for its pharmacological activities, including antimicrobial, antifungal, and anticancer effects. The presence of the thiol (-SH) group in 5-(2-chlorophenyl)-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol further enhances its reactivity, enabling potential interactions with biological targets. Recent studies have highlighted the role of fluorinated compounds in improving drug bioavailability and metabolic stability, which aligns with the growing demand for next-generation therapeutics.

From a synthetic chemistry perspective, the preparation of 5-(2-chlorophenyl)-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol involves multi-step reactions, often starting from readily available precursors like 2-chlorobenzaldehyde and fluoroethylamine. The incorporation of fluorine atoms into organic molecules has become a hot topic in medicinal chemistry, driven by the need for compounds with enhanced lipophilicity and target selectivity. This trend is reflected in the increasing number of patents and publications focusing on fluorinated heterocycles.

The structure-activity relationship (SAR) of 5-(2-chlorophenyl)-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol is another area of active investigation. Researchers are particularly interested in how the chlorophenyl and fluoroethyl moieties influence its binding affinity to enzymes or receptors. For instance, the chlorine atom may contribute to π-stacking interactions, while the fluoroethyl group could modulate the compound's electronic properties. Such insights are critical for optimizing lead compounds in high-throughput screening campaigns.

Beyond pharmaceutical applications, 5-(2-chlorophenyl)-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol has potential uses in agrochemicals and functional materials. The triazole-thiol moiety, for example, could serve as a chelating agent in metal-organic frameworks (MOFs) or as a crosslinking agent in polymer chemistry. This versatility underscores the importance of multidisciplinary research in unlocking the full potential of this compound.

In summary, 5-(2-chlorophenyl)-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 2167992-16-5) represents a promising candidate for further exploration in both life sciences and material engineering. Its unique structural features and bioactive potential align with current trends in precision medicine and sustainable chemistry, making it a valuable subject for future studies.

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